5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride
Description
Properties
IUPAC Name |
5-piperidin-4-yl-1H-pyrimidin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c13-9-11-5-8(6-12-9)7-1-3-10-4-2-7;;/h5-7,10H,1-4H2,(H,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVRRWIYXSNOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC(=O)N=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Piperidine Derivatives with Pyrimidine Precursors
- The core synthetic strategy involves the condensation of piperidine derivatives with suitably functionalized pyrimidine rings under controlled conditions. This often requires the activation of the pyrimidine ring at the 5-position to enable nucleophilic substitution by the piperidin-4-yl group.
- The pyrimidin-2-ol moiety can be introduced or retained during these steps, ensuring the hydroxyl functionality at the 2-position remains intact or is installed in a late-stage modification.
Nucleophilic Substitution Reactions
- Chlorinated pyrimidine intermediates (e.g., 5-chloropyrimidin-2-ol derivatives) serve as electrophilic substrates for nucleophilic substitution by piperidine or its derivatives.
- Potassium carbonate or other bases are commonly used to facilitate the nucleophilic attack at ambient or slightly elevated temperatures, leading to high yields of the substituted product.
Reductive Amination and Functional Group Transformations
- In some synthetic routes, aldehyde intermediates derived from pyrimidine precursors undergo reductive amination with piperidine derivatives to install the piperidin-4-yl substituent.
- This method allows for the introduction of various substituted piperidine groups, offering structural diversity.
Salt Formation (Dihydrochloride)
- The free base form of 5-(piperidin-4-yl)pyrimidin-2-ol is converted to its dihydrochloride salt by treatment with hydrochloric acid gas or hydrochloric acid in ethanol.
- This step improves the compound’s stability, crystallinity, and solubility, making it suitable for further research applications.
Representative Synthetic Scheme (Generalized)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Chlorination | Phosphorus oxychloride, reflux | ~60 | Introduces reactive chlorine on pyrimidine ring |
| 2 | Nucleophilic substitution | Piperidine derivative, K2CO3, room temperature | >90 | Substitution of chlorine by piperidin-4-yl group |
| 3 | Reductive amination (optional) | Aldehyde intermediate, piperidine, reducing agent | Variable | Allows for structural modifications |
| 4 | Salt formation | HCl gas or HCl in EtOH | Quantitative | Formation of dihydrochloride salt |
Detailed Research Findings and Analysis
- According to recent studies on pyrimidine derivatives, such as those involving pyrazolo[1,5-a]pyrimidine cores, multistep syntheses involving nucleophilic substitution and reductive amination are efficient routes to introduce piperidine moieties, with yields often exceeding 85% in key steps.
- The selectivity of nucleophilic substitution reactions is influenced by the position of chlorine atoms on the pyrimidine ring, with the 5-position chlorine being highly reactive, facilitating substitution by piperidin-4-yl groups.
- The dihydrochloride salt formation is a standard procedure in medicinal chemistry to enhance the physicochemical properties of amine-containing heterocycles, such as 5-(piperidin-4-yl)pyrimidin-2-ol.
- While direct literature on this compound is scarce, analogous pyrimidine derivatives synthesized via similar methodologies show robust pharmacological profiles, underscoring the importance of precise synthetic control.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution | Chlorinated pyrimidine, piperidine, base (K2CO3) | High selectivity and yield; mild conditions | Requires availability of chlorinated intermediate |
| Reductive amination | Aldehyde intermediate, piperidine, reducing agent | Allows structural diversity | Multi-step; may require purification |
| Salt formation (dihydrochloride) | HCl gas or HCl in EtOH | Improves solubility and stability | Additional step; requires handling of corrosive reagents |
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride . The reaction conditions vary depending on the desired product but often include controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways in the body. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Core
5-Chloro-2-(piperidin-4-yl)pyrimidine (CAS 944903-10-0)
- Molecular Formula : C₉H₁₁ClN₄
- Molecular Weight : 210.66 g/mol .
- Key Difference : Replaces the hydroxyl group (-OH) with a chlorine atom at position 2.
4-Methyl-2-(piperidin-4-yl)pyrimidine Hydrochloride (CAS 2137567-72-5)
- Molecular Formula : C₁₀H₁₆ClN₃
- Molecular Weight : 213.71 g/mol .
- Key Difference : Incorporates a methyl group (-CH₃) at position 4 of the pyrimidine ring.
- Implications : Methyl groups can increase metabolic stability by sterically hindering enzymatic degradation, a feature absent in the hydroxyl-bearing target compound.
Heterocyclic Modifications
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine Hydrochloride (CAS 1269151-47-4)
- Molecular Formula : C₁₁H₁₄ClN₅O
- Molecular Weight : 279.72 g/mol .
- Key Difference : Replaces the pyrimidin-2-ol moiety with a 1,2,4-oxadiazole ring.
- Implications : The oxadiazole ring introduces additional hydrogen-bonding sites and metabolic stability due to its aromatic heterocycle, which may alter target binding compared to the pyrimidine-hydroxyl system .
Salt Form and Solubility
5-Ethyl-6-methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4-ol Hydrochloride
- Molecular Formula: Not explicitly provided (see ).
- Key Difference: A monohydrochloride salt with ethyl and methyl substituents on the pyrimidine ring.
- Implications: The dihydrochloride form of the target compound likely offers higher aqueous solubility than monohydrochloride analogs, critical for in vitro assays .
Data Table: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |
|---|---|---|---|---|
| 5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride | 1803607-30-8 | C₉H₆N₆OS | 246.25 | Pyrimidin-2-ol, dihydrochloride salt |
| 5-Chloro-2-(piperidin-4-yl)pyrimidine | 944903-10-0 | C₉H₁₁ClN₄ | 210.66 | Chloro substituent |
| 4-Methyl-2-(piperidin-4-yl)pyrimidine HCl | 2137567-72-5 | C₁₀H₁₆ClN₃ | 213.71 | Methyl substituent |
| 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine HCl | 1269151-47-4 | C₁₁H₁₄ClN₅O | 279.72 | Oxadiazole heterocycle |
Research Findings and Implications
- Hydroxyl vs. Chloro Substituents : The hydroxyl group in the target compound may confer hydrogen-bonding capabilities advantageous for targeting polar active sites (e.g., kinases), whereas chloro analogs might excel in hydrophobic environments .
- Salt Forms: Dihydrochloride salts generally exhibit higher solubility than monohydrochlorides, enhancing bioavailability in physiological systems .
- Heterocyclic Diversity : The oxadiazole-containing analog demonstrates how heterocycle modifications can expand structure-activity relationship (SAR) exploration, particularly in drug discovery .
Biological Activity
5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a pyrimidine ring substituted with a piperidine moiety. The presence of both heterocyclic structures contributes to its biological activity, particularly in modulating various signaling pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. These pathways are crucial for cell proliferation and survival, making them attractive targets for cancer therapy .
Case Study: PKB Inhibition
A study focusing on pyrimidine derivatives demonstrated that certain compounds can act as potent inhibitors of Protein Kinase B (PKB), which is often deregulated in cancers. These inhibitors showed selectivity and efficacy in reducing tumor growth in vivo, indicating the potential of piperidine-substituted pyrimidines as anticancer agents .
Anti-inflammatory Activity
This compound may also exhibit anti-inflammatory properties. Similar compounds have been shown to inhibit the release of inflammatory cytokines through modulation of the MAPK signaling pathway. For example, a related compound was found to significantly reduce the phosphorylation of ERK and p38 MAPK in LPS-induced models, suggesting a mechanism for its anti-inflammatory effects .
Antioxidant Activity
The antioxidant potential of pyrimidine derivatives has been studied extensively. Compounds similar to this compound have demonstrated varying degrees of antioxidant activity, with some achieving high percentages of inhibition against oxidative stress markers .
Table: Summary of Biological Activities
| Biological Activity | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | Inhibition of PKB | |
| Anti-inflammatory | Modulation of MAPK signaling | |
| Antioxidant | Scavenging free radicals |
The biological activities associated with this compound can be attributed to several mechanisms:
- Inhibition of Kinases : By targeting kinases like PKB, these compounds can disrupt signaling pathways that promote cancer cell survival and proliferation.
- Cytokine Modulation : The ability to inhibit inflammatory cytokines suggests a role in managing chronic inflammatory conditions.
- Antioxidative Stress Response : The antioxidant properties may protect cells from oxidative damage, contributing to overall cellular health.
Q & A
Q. What methodological frameworks support structure-activity relationship (SAR) studies?
- Methodological Answer : Employ multivariate analysis (e.g., PCA or PLS regression) on datasets of analogs (e.g., 5-Chloro-6-piperidin-1-yl-1H-pyrimidine-2,4-dione) to correlate substituents (e.g., piperidine N-alkylation) with bioactivity. Validate hypotheses via iterative synthesis and testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
